molecular formula C12H9BrN2O2 B1280709 N-(4-bromophenyl)-2-nitroaniline CAS No. 58476-59-8

N-(4-bromophenyl)-2-nitroaniline

Cat. No.: B1280709
CAS No.: 58476-59-8
M. Wt: 293.12 g/mol
InChI Key: GMFUKKONFZISMI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-nitroaniline is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a nitro group attached to an aniline moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group. This can be achieved by reacting 4-bromoaniline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: N-(4-bromophenyl)-1,2-d

Biological Activity

N-(4-bromophenyl)-2-nitroaniline, a compound with the chemical formula C12H9BrN2O2\text{C}_{12}\text{H}_{9}\text{BrN}_{2}\text{O}_{2} and CAS number 58476-59-8, has garnered attention in various fields due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the nitration of aniline derivatives followed by bromination. Various methods can be employed to achieve this, including electrophilic aromatic substitution reactions.

Antitumor Activity

Research indicates that this compound may possess antitumor properties . A study demonstrated its ability to inhibit the growth of cancer cells, particularly in estrogen receptor-positive breast cancer cell lines (MCF7). The compound's mechanism of action appears to involve interference with cellular proliferation pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. In vitro studies revealed promising results, with significant inhibition observed against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is attributed to the presence of the nitro and amine functional groups, which are known to enhance biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of the bromine atom and nitro group significantly influences the biological activity of this compound. Compounds with similar structural motifs have shown enhanced antimicrobial and anticancer activities compared to their simpler analogs .

Case Studies

  • Anticancer Screening : In a study evaluating various derivatives of this compound, specific compounds exhibited IC50 values indicating strong anticancer activity against MCF7 cells. The most active derivatives were identified through Sulforhodamine B (SRB) assays .
  • Antimicrobial Testing : A comprehensive evaluation of synthesized derivatives showed that those containing para-substituted anilines (including 4-bromo and 4-nitro groups) displayed significant antibacterial properties. The compounds were tested using turbidimetric methods against a panel of microbial species .

Data Table: Biological Activities of Related Compounds

Compound NameChemical FormulaAnticancer Activity (IC50)Antimicrobial Activity
This compoundC12H9BrN2O2Varies by derivativeSignificant
4-Bromo-2-nitroanilineC7H6BrN2O2ModerateModerate
N-(3-bromophenyl)-2-nitroanilineC12H9BrN2O2LowLow
4-NitroanilineC6H6N2O2NoneModerate

Properties

IUPAC Name

N-(4-bromophenyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFUKKONFZISMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475559
Record name (4-bromophenyl)-(2-nitrophenyl) amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58476-59-8
Record name (4-bromophenyl)-(2-nitrophenyl) amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product (6.49 g) is obtained according to the method of stage 1 of Example 4, by using 3.73 mL of 2-fluoro-nitrobenzene and 7.31 g of 4-bromoaniline in the presence of 6.36 g of potassium tert-butanolate in 120 mL of DMSO.
[Compound]
Name
product
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
3.73 mL
Type
reactant
Reaction Step Two
Quantity
7.31 g
Type
reactant
Reaction Step Three
Quantity
6.36 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture made from 10 g (49.5 mmol) of 2-bromo nitrobenzene, 13 g (163 mmol) of sodium acetate and 10 g (59 mmol) of 4-bromo aniline was stirred with heating at the temperature of 180° C. under the atmosphere of nitrogen gas for 8 hours. The reacted solution was cooled down to room temperature, diluted with ethyl acetate and filtered. After concentrating the filtrate, and by washing the residue with methanol 3.8 g of (4-bromophenyl)-(2-nitrophenyl) amine was obtained as orange crystals (yield: 22%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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